molecular formula C18H19FN2O5S B3003048 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 926032-11-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B3003048
CAS No.: 926032-11-3
M. Wt: 394.42
InChI Key: OHLAQESQPQVYMF-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Compounds with structural similarities to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide have shown significant anticancer potential. Specifically, aminothiazole-paeonol derivatives, which share a similar sulfonamide component, have demonstrated high anticancer activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This suggests potential for similar compounds in cancer treatment research (Tsai et al., 2016).

Kinase Inhibitor Development

  • Benzoxazepine, a core component related to the chemical structure , has been used in the development of kinase inhibitors, particularly in the context of mTOR inhibitors. This suggests potential applications in developing targeted therapies for diseases modulated by kinase activity (Naganathan et al., 2015).

Organocatalysis in Medicinal Chemistry

  • Organocatalytic reactions involving fluorooxindoles and oxazepines, including benzoxazepine derivatives, have been developed for constructing chiral molecules. This highlights the compound's relevance in synthesizing complex molecules with potential pharmaceutical applications (Li et al., 2019).

Carbonic Anhydrase Inhibitor Development

  • Oxazepine-based sulfonamides, related to the compound , have shown strong inhibition of human carbonic anhydrases. This indicates potential research applications in developing inhibitors for conditions where modulation of carbonic anhydrase activity is beneficial (Sapegin et al., 2018).

Photodynamic Therapy for Cancer Treatment

  • Compounds with benzoxazepine derivatives have been investigated for their potential in photodynamic therapy, a treatment approach for cancer. This suggests the possible application of related compounds in developing new cancer therapies (Pişkin et al., 2020).

Antimicrobial and Antiproliferative Agents

  • N-ethyl-N-methylbenzenesulfonamide derivatives, which share a similar sulfonamide structure, have shown effective antimicrobial and antiproliferative properties. This indicates potential applications in developing new antimicrobial and cancer treatment agents (El-Gilil, 2019).

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLAQESQPQVYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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